molecular formula C10H6FN3 B2735880 2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile CAS No. 1267462-38-3

2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile

Cat. No. B2735880
CAS RN: 1267462-38-3
M. Wt: 187.177
InChI Key: KNFPQQIDCFANMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile” is a chemical compound with the formula C10H6FN3. It has a molecular weight of 187.17 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile” consists of a benzene ring substituted with a fluorine atom and a pyrazole ring . For a detailed molecular structure, it would be best to refer to a specialized chemical database.

Scientific Research Applications

Fluorine Substitution in Medicinal Chemistry

  • Synthesis of Novel Compounds for Receptor Study : Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted compounds, demonstrating high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds were prepared for the study of PBR expression in neurodegenerative disorders using positron emission tomography (Fookes et al., 2008).

Fluorometric Sensing and Detection

  • Fluorometric "Turn-off" Sensing for Metal Ions : Bozkurt and Gul (2018) developed a non-toxic pyrazoline derivative for metal ion selectivity based on fluorometric detection. This compound showed significant fluorescence intensity decrease in the presence of Hg2+ ion, indicating its potential as a selective fluorometric "turn-off" sensor (Bozkurt & Gul, 2018).

Synthesis and Analysis of Fluorinated Compounds

  • New Synthesis Methods for Fluorinated Compounds : Surmont, Verniest, and De Kimpe (2010) described a new synthesis method for fluorinated pyrazoles, a compound class with significant potential in medicinal chemistry. This method involved the treatment of benzoylfluoroacetonitrile with hydrazine, yielding new fluorinated pyrazole compounds (Surmont, Verniest, & De Kimpe, 2010).

Antitumor Applications

  • Potential Anti-tumor Agents : Gad (2017) conducted a study using 8-fluoro-1-benzosuberone as a starting material to prepare various derivatives with potential as antitumor agents against human cancer cell lines, including breast, colon, and prostate cancer (Gad, 2017).

properties

IUPAC Name

2-fluoro-6-pyrazol-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3/c11-9-3-1-4-10(8(9)7-12)14-6-2-5-13-14/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFPQQIDCFANMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-6-(1H-pyrazol-1-yl)benzonitrile

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